

semaxanib computational binding validation

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Compound Focus: Semaxinib

CAS No.: 204005-46-9

Cat. No.: S548161

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Semaxanib Overview

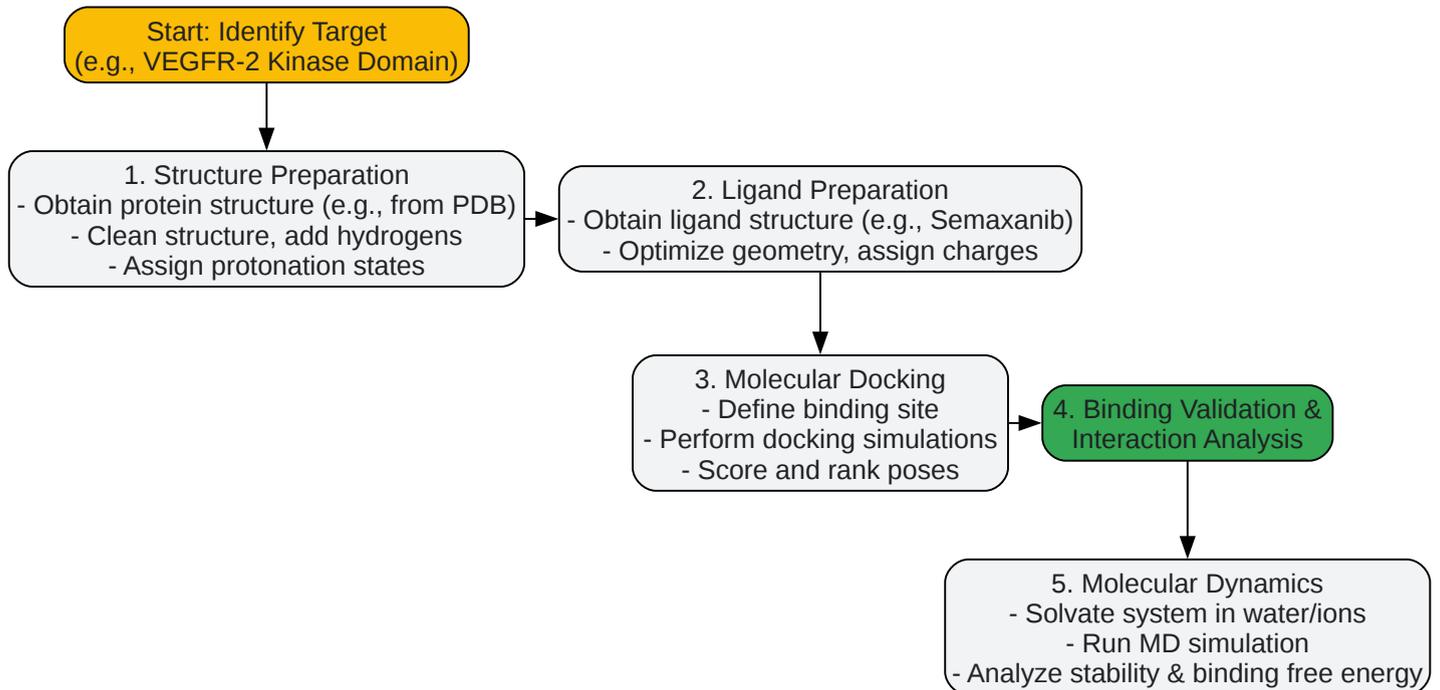
The table below summarizes key information about Semaxanib (SU5416) from the search results.

Aspect	Details
Drug Name	Semaxanib (also known as SU5416) [1] [2]
Class	Small molecule, lipophilic, non-selective Receptor Tyrosine Kinase (RTK) inhibitor [1] [3]
Primary Target	Vascular Endothelial Growth Factor Receptor (VEGFR-2) [4] [3]
Other Targets	Platelet-Derived Growth Factor Receptor (PDGFR) and fms-like tyrosine kinase-3 (Flt-3) [1]
Core Structure	Indolin-2-one derivative [1] [3]
Key Mechanism	Acts as an ATP-mimetic, binding to the ATP-binding pocket in the intracellular kinase domain of VEGFR-2, preventing receptor autophosphorylation and downstream signaling [3]
Development Status	Clinical trials for various cancers (e.g., colorectal cancer, acute myeloid leukemia) were discontinued due to inefficacy and other issues [4] [1] [2]

Suggestions for Further Research

Since the requested computational comparison was not found, here are some suggestions for how you might locate or build this information:

- **Investigate Newer Analogues:** The search results indicate that compounds like **Sunitinib (SU11248)** were developed from the Semaxanib core structure [1]. Research on these successful, later-generation drugs is more abundant and likely includes the computational binding studies and validation data you're looking for.
- **Consult Specialized Databases:** You may find relevant data by searching specialized scientific databases such as:
 - **RCSB PDB (Protein Data Bank):** For any available crystal structures of kinase domains bound to Semaxanib or similar inhibitors.
 - **Binding DB:** For measured binding affinities and potential links to computational studies.
 - **PubMed Central (PMC):** For research articles that specifically mention "molecular docking," "molecular dynamics," or "DFT" in the context of VEGFR2 inhibitors and indolinone derivatives.
- **Focus on a Structural Workflow:** A general computational workflow for validating a kinase inhibitor's binding typically involves steps like target selection, structure preparation, molecular docking, and molecular dynamics simulation, as shown in the diagram below.



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References

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To cite this document: Smolecule. [semaxanib computational binding validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548161#semaxanib-computational-binding-validation>]

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